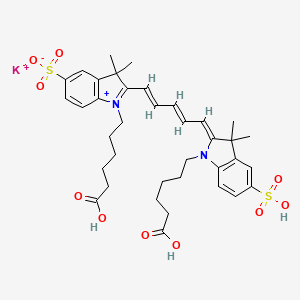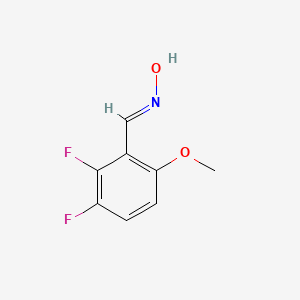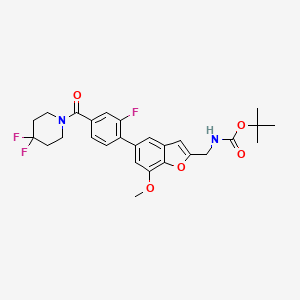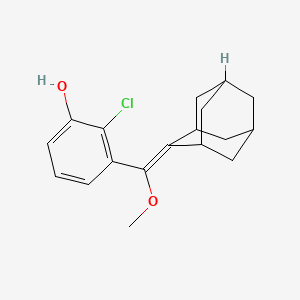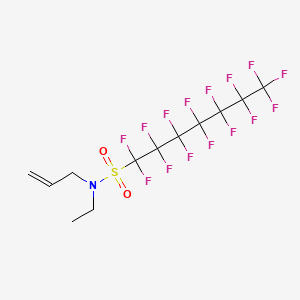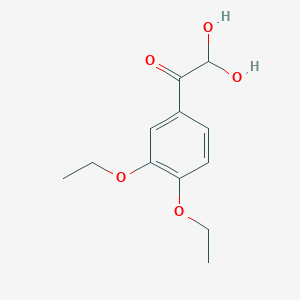
1-(3-(Benzyloxy)-5-bromopyridin-2-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(Benzyloxy)-5-bromopyridin-2-yl)ethan-1-one is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a benzyloxy group at the 3-position, a bromine atom at the 5-position, and an ethanone group at the 1-position of the pyridine ring. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and material science due to their versatile chemical properties.
Méthodes De Préparation
The synthesis of 1-(3-(Benzyloxy)-5-bromopyridin-2-yl)ethan-1-one can be achieved through various synthetic routes. One common method involves the bromination of 3-benzyloxypyridine followed by the introduction of the ethanone group. The reaction conditions typically involve the use of bromine or a brominating agent in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pH conditions to ensure the selective bromination at the 5-position .
Industrial production methods for this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
1-(3-(Benzyloxy)-5-bromopyridin-2-yl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines or thiols under suitable conditions. Common reagents for these reactions include sodium azide or thiourea.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce alcohol derivatives .
Applications De Recherche Scientifique
1-(3-(Benzyloxy)-5-bromopyridin-2-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex pyridine derivatives and heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Comparaison Avec Des Composés Similaires
1-(3-(Benzyloxy)-5-bromopyridin-2-yl)ethan-1-one can be compared with other similar compounds, such as:
1-(3-(Benzyloxy)-5-chloropyridin-2-yl)ethan-1-one: This compound has a chlorine atom instead of a bromine atom at the 5-position. The presence of chlorine may affect its reactivity and biological activity.
1-(3-(Benzyloxy)-5-fluoropyridin-2-yl)ethan-1-one: The fluorine atom at the 5-position can influence the compound’s electronic properties and interactions with molecular targets.
1-(3-(Benzyloxy)-5-iodopyridin-2-yl)ethan-1-one: The iodine atom at the 5-position may enhance the compound’s reactivity in certain substitution reactions.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromine atom, which can influence its chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C14H12BrNO2 |
|---|---|
Poids moléculaire |
306.15 g/mol |
Nom IUPAC |
1-(5-bromo-3-phenylmethoxypyridin-2-yl)ethanone |
InChI |
InChI=1S/C14H12BrNO2/c1-10(17)14-13(7-12(15)8-16-14)18-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 |
Clé InChI |
PWHMMVBDZUWNFQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C=C(C=N1)Br)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



